11-Methylundecanoatephosphonic acid

Self-Assembled Monolayers Polyelectrolyte Multilayers Surface Charge Switching

11-Methylundecanoatephosphonic acid (CAS 83905-96-8), also known as undecanoic acid, 11-phosphono-, 1-methyl ester, is a long-chain organophosphonic acid derivative (C12H25O5P, MW 280.3 g/mol). It is classified under self-assembly and contact printing materials.

Molecular Formula C12H25O5P
Molecular Weight 280.30 g/mol
Cat. No. B12068764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Methylundecanoatephosphonic acid
Molecular FormulaC12H25O5P
Molecular Weight280.30 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCP(=O)(O)O
InChIInChI=1S/C12H25O5P/c1-17-12(13)10-8-6-4-2-3-5-7-9-11-18(14,15)16/h2-11H2,1H3,(H2,14,15,16)
InChIKeyINOIDUIMTFPWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 11-Methylundecanoatephosphonic Acid for Self-Assembled Monolayer & Biomaterials Research


11-Methylundecanoatephosphonic acid (CAS 83905-96-8), also known as undecanoic acid, 11-phosphono-, 1-methyl ester, is a long-chain organophosphonic acid derivative (C12H25O5P, MW 280.3 g/mol) [1]. It is classified under self-assembly and contact printing materials [2]. Its core structural feature is a terminal methyl ester on an 11-carbon alkyl chain bearing a phosphonic acid headgroup, which differentiates it from its closest analog, 11-phosphonoundecanoic acid (which has a terminal carboxylic acid instead of a methyl ester) [3]. This ester functionality underpins its distinct utility in switchable surface chemistry and biomolecular conjugation, positioning it as a specialized building block in surface engineering [4].

Why 11-Methylundecanoatephosphonic Acid Cannot Be Replaced by Generic Analogs in Surface Engineering Protocols


Superficially analogous long-chain phosphonic acids (e.g., 11-phosphonoundecanoic acid or n-alkylphosphonic acids) share the phosphonate headgroup for metal oxide binding but cannot replicate the dual functionality of the terminal methyl ester [1][2]. This ester group serves two critical roles: (i) it acts as a latent carboxylic acid, enabling on-demand hydrolysis to switch the surface from neutral/hydrophobic to negatively charged [3], a feature absent in permanently ionized analogs [4]; and (ii) its carbonyl moiety allows direct chemoselective ligation with amine- or aminooxy-functionalized biomolecules via imine/oxime formation—a straightforward, one-step conjugation chemistry that the carboxylic acid of 11-phosphonoundecanoic acid cannot perform without pre-activation . These differences directly impact experimental workflow, multilayer assembly quality, and bioconjugation efficiency, making generic substitution scientifically unsound [5].

Quantitative Differentiation Evidence for 11-Methylundecanoatephosphonic Acid vs. Closest Analogs


Switchable Surface Charge via Ester Hydrolysis vs. Permanently Charged 11-Phosphonoundecanoic Acid

The methyl ester terminal group of 11-methylundecanoatephosphonic acid enables on-demand surface charge reversal: after SAM formation, hydrolysis converts the ester to a carboxylic acid, rendering the surface negatively charged [1]. This was directly exploited for layer-by-layer deposition of cationic chitosan followed by anionic alginate on nickel surfaces. In contrast, 11-phosphonoundecanoic acid SAMs are intrinsically negatively charged (carboxylate at physiological pH) and cannot be switched [2]. This single molecular feature dictates the entire downstream polyelectrolyte assembly workflow.

Self-Assembled Monolayers Polyelectrolyte Multilayers Surface Charge Switching

Direct Biomolecular Conjugation via Carbonyl-Amine Chemistry vs. Carboxylic Acid Activation Required by 11-Phosphonoundecanoic Acid

The carbonyl group of the methyl ester in 11-methylundecanoatephosphonic acid reacts directly with amine- or aminooxy-functionalized biomolecules to form imine or oxime linkages . This one-step conjugation contrasts with the carboxylic acid group of 11-phosphonoundecanoic acid, which typically requires pre-activation with EDC/NHS or similar reagents for amide bond formation [1]. For procurement, this means the ester is supplied as a conjugation-ready building block, whereas the acid analog requires additional reagents and steps.

Biomolecular Coupling Imine/Oxime Ligation Surface Functionalization

Corrosion Inhibition Performance on Nickel via Self-Assembled Monolayer Formation

An 11-methylundecanoatephosphonic acid self-assembled monolayer on nickel substrates has been shown to significantly improve nickel corrosion resistance, as evaluated by electrochemical methods [1][2]. The study specifically compared this monolayer to polyethyleneimine (PEI), a common adhesion promoter that provides "no or little corrosion protection" [1]. The monolayer also acted as an effective adhesion promoter for subsequent polyelectrolyte deposition, a dual role that PEI cannot fulfill, especially considering cytotoxicity concerns with PEI [1]. However, quantitative corrosion inhibition efficiency values are not publicly available in the accessible portion of this primary study, and direct EIS comparisons with 11-phosphonoundecanoic acid on nickel were not reported [3].

Corrosion Science Electrochemical Impedance Spectroscopy Nickel Substrates

Molecular Weight and Chain Length Considerations vs. Common Alkylphosphonic Acid SAM Formers

The C12 chain length of 11-methylundecanoatephosphonic acid (with an 11-carbon backbone plus a methyl ester carbon) is intermediate between shorter-chain analogs like 11-phosphonoundecanoic acid (C11 backbone) and longer-chain SAM formers like octadecylphosphonic acid (ODPA, C18) [1]. In general, chain length influences monolayer packing density and order, with C12-C18 chains typically yielding well-ordered monolayers on metal oxides [2]. However, specific quantitative comparisons of 11-methylundecanoatephosphonic acid with ODPA or other alkylphosphonic acids in terms of contact angle, thickness, or order parameter were not identified in the accessible literature .

Self-Assembled Monolayer Chain Packing Alkylphosphonic Acid

Optimal Application Scenarios for 11-Methylundecanoatephosphonic Acid Based on Proven Differentiated Performance


Switchable Polyelectrolyte Multilayer (PEM) Assembly on Nickel-Based Biomedical Implants

In the development of corrosion-resistant, biocompatible coatings for nickel-containing biomedical alloys (e.g., nitinol), a self-assembled monolayer of 11-methylundecanoatephosphonic acid serves a dual purpose: it inhibits nickel ion release (addressing cytotoxicity concerns) and, after ester hydrolysis, provides a negatively charged surface for layer-by-layer deposition of natural polyelectrolytes like chitosan and alginate [1]. This replaces potentially cytotoxic polyethyleneimine (PEI) adhesion layers. The methyl ester is the critical enabler of this charge-switching step; the carboxylic acid analog cannot be used because it already bears a negative charge and would not allow the same sequential assembly [2].

One-Step Biomolecular Immobilization on Phosphonate-Anchored SAMs for Biosensors

For constructing biosensor interfaces on metal oxide electrodes (e.g., ITO, TiO₂), the methyl ester carbonyl of 11-methylundecanoatephosphonic acid allows direct, one-step immobilization of amine-terminated biomolecules such as oligonucleotides, antibodies, or enzymes via imine or oxime ligation . This streamlines the functionalization protocol compared to using 11-phosphonoundecanoic acid, which would require EDC/NHS activation and subsequent purification steps. The reduced number of processing steps can improve reproducibility and reduce protocol time, making the compound suitable for high-throughput sensor fabrication .

Corrosion-Protective Adhesion Promoter for Polymeric Coatings on Reactive Metals

When coating reactive metals like nickel or nickel-titanium alloys with protective polymer films, the phosphonic acid headgroup of 11-methylundecanoatephosphonic acid forms robust P–O–Metal bonds to the native oxide layer, while the organic tail provides a hydrophobic barrier that significantly improves corrosion resistance [1]. This is particularly valuable in scenarios where the coating itself may degrade (e.g., biodegradable polyelectrolytes), exposing the underlying metal. The monolayer acts as a persistent protective underlayer that conventional polymeric adhesion promoters like PEI cannot provide [1].

Research Tool for Studying Surface-Triggered Hydrolysis and Charge-Directed Assembly

Because of its latent charge functionality, 11-methylundecanoatephosphonic acid is uniquely suited as a model compound for fundamental studies of surface-confined ester hydrolysis kinetics and subsequent charge-directed assembly processes [1]. Researchers can monitor the conversion from neutral to charged surface using techniques like streaming potential measurements or zeta potential titrations, and correlate this with the quality and thickness of subsequently deposited layers. This makes the compound a valuable tool for academic labs developing new stimuli-responsive coatings or studying interface-limited reactions on surfaces.

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